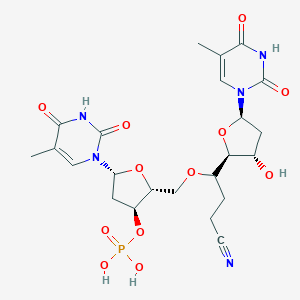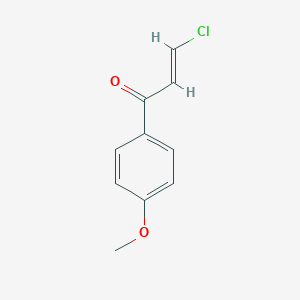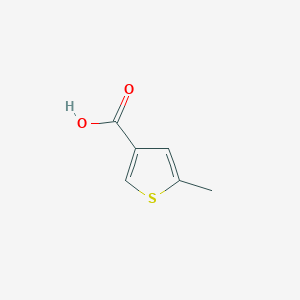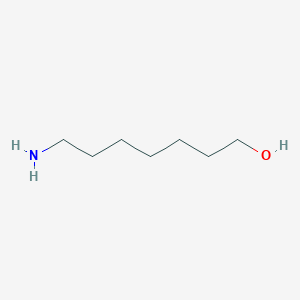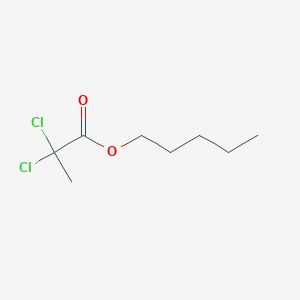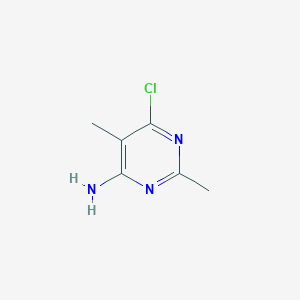
Einecs 241-116-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 241-116-3, also known as 2,4-Dichlorophenol, is a chemical compound that is widely used in various industries. It is a colorless to white crystalline solid that is soluble in water, alcohol, and ether. The compound is known for its strong antibacterial and antifungal properties, making it a popular choice in the field of scientific research.
Mechanism of Action
The mechanism of action of Einecs 241-116-3 involves the disruption of bacterial and fungal cell membranes, leading to cell death. The compound achieves this by interfering with the synthesis of essential cell components such as proteins and nucleic acids.
Biochemical and Physiological Effects:
Einecs 241-116-3 has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the compound can cause oxidative stress and damage to cellular DNA. It has also been shown to have a negative impact on liver and kidney function in animal studies.
Advantages and Limitations for Lab Experiments
Einecs 241-116-3 has several advantages for use in laboratory experiments. Its strong antibacterial and antifungal properties make it an effective disinfectant for laboratory equipment and surfaces. However, the compound's potential toxicity and negative impact on liver and kidney function limit its use in certain experiments.
Future Directions
Future research on Einecs 241-116-3 should focus on its potential use in the treatment of bacterial and fungal infections. Studies should also investigate the compound's potential as a pesticide and herbicide, as well as its impact on the environment. Further research is needed to better understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Einecs 241-116-3 can be achieved through various methods, including the chlorination of phenol or the reduction of 2,4-dichloronitrobenzene. The former method involves the reaction of phenol with chlorine gas in the presence of a catalyst such as aluminum chloride. The latter method involves the reduction of 2,4-dichloronitrobenzene using a reducing agent such as iron and hydrochloric acid.
Scientific Research Applications
Einecs 241-116-3 has a wide range of applications in scientific research. It is commonly used as a disinfectant in laboratories and hospitals due to its strong antibacterial and antifungal properties. It is also used in the production of pesticides and herbicides, as well as in the manufacturing of dyes and pigments.
properties
CAS RN |
17055-07-1 |
|---|---|
Product Name |
Einecs 241-116-3 |
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-methoxy-6-(2-nitroprop-1-enyl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c1-7(12(13)14)3-8-4-9(15-2)11-10(5-8)16-6-17-11/h3-5H,6H2,1-2H3 |
InChI Key |
URIZGFKLZDNSIH-CLTKARDFSA-N |
Isomeric SMILES |
C/C(=C/C1=CC2=C(C(=C1)OC)OCO2)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC2=C(C(=C1)OC)OCO2)[N+](=O)[O-] |
Other CAS RN |
17055-07-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




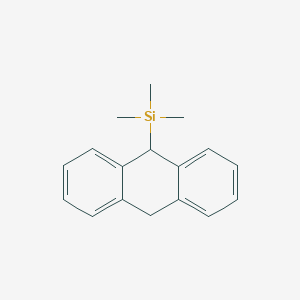
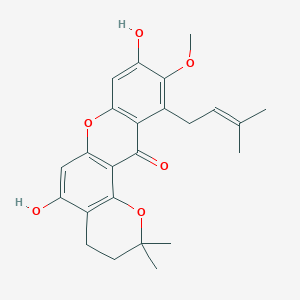
![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)


